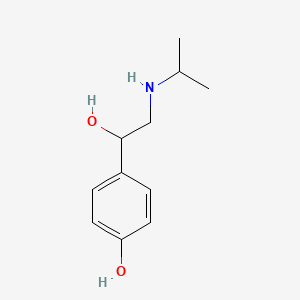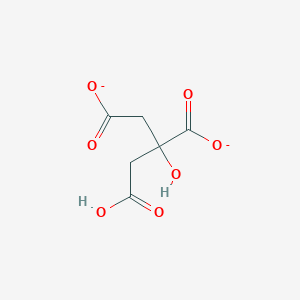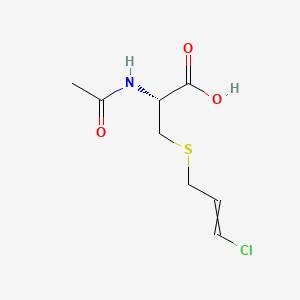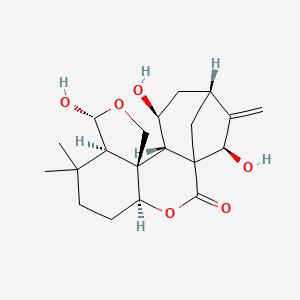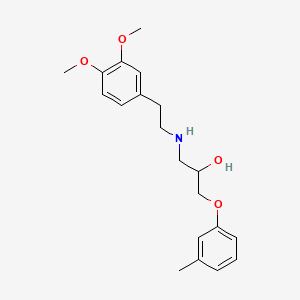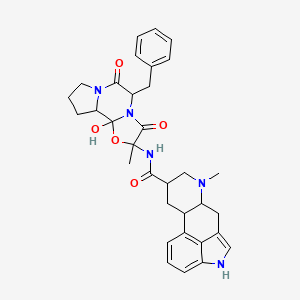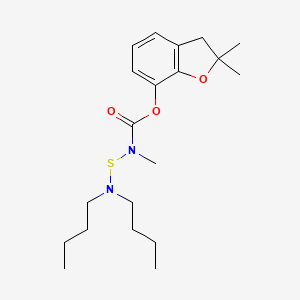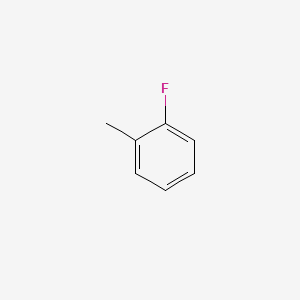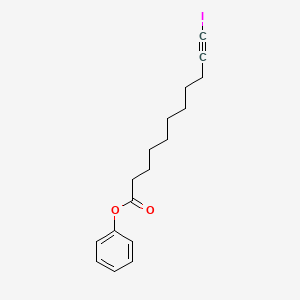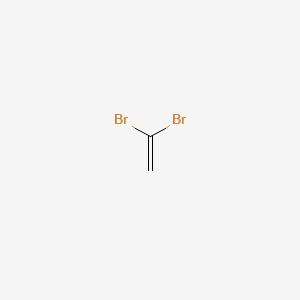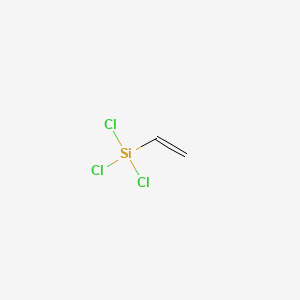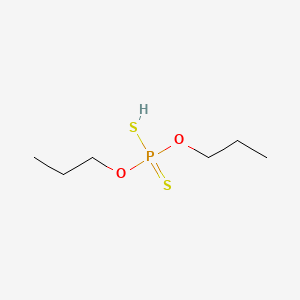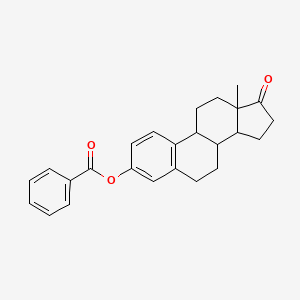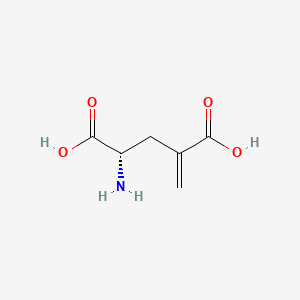
4-Methylene-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methylene-L-glutamic acid is the L-enantiomer of 4-methyleneglutamic acid. It is a non-proteinogenic L-alpha-amino acid and a 4-methyleneglutamic acid. It is a conjugate acid of a 4-methylene-L-glutamate(1-). It is an enantiomer of a 4-methylene-D-glutamic acid.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives of 4-Methylene-L-glutamic acid
The scientific applications of 4-Methylene-L-glutamic acid primarily revolve around its role in synthesis and derivative formation. A study highlights the enantioselective synthesis of new 4-substituted glutamic acid derivatives, such as 4-phosphinomethyl and 4-carboxymethyl derivatives, starting from (2S)-N-Boc-tert-butyl-4-methylene glutamate (Wehbe et al., 2004). Another research demonstrates the synthesis of analogs of the neurotransmitter glutamic acid by executing a Heck reaction on 4-methylene glutamic acid analogs, showcasing the high regio- and stereoselectivity in forming trisubstituted olefin derivatives (Sauvagnat et al., 2001). This process underpins the formation of glutamic acid derivatives crucial in neurological studies.
Biomedical and Biochemical Applications
4-Methylene-L-glutamic acid and its derivatives play a significant role in biochemical and biomedical research. The identification of 4-carboxyglutamate sites is crucial in understanding blood coagulation and the binding of calcium ions, and its modification is linked to diseases like osteoporosis and atherosclerosis. Machine learning models have been developed to predict 4-carboxyglutamate sites, underscoring the biological importance of this modification (Shah & Khan, 2020). Additionally, the synthesis of a novel ligand based on a glutamic acid skeleton has shown promising results in bioanalytical time-resolved luminescence microscopy, indicating the potential of glutamic acid derivatives in advanced imaging and analytical techniques (Weibel et al., 2004).
Environmental and Industrial Applications
Beyond biomedical research, 4-Methylene-L-glutamic acid and its derivatives have been explored for their environmental and industrial potential. The compound has been evaluated as an additive for improving the thermal stability and electrochemical activity of all-vanadium redox flow batteries, indicating its utility in energy storage technologies (Liang et al., 2013). Furthermore, the environmental comparison of biobased chemicals from glutamic acid with their petrochemical equivalents illustrates the role of glutamic acid derivatives in promoting sustainable and eco-friendly chemical production (Lammens et al., 2011).
Propiedades
Número CAS |
16804-57-2 |
|---|---|
Nombre del producto |
4-Methylene-L-glutamic acid |
Fórmula molecular |
C6H9NO4 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-methylidenepentanedioic acid |
InChI |
InChI=1S/C6H9NO4/c1-3(5(8)9)2-4(7)6(10)11/h4H,1-2,7H2,(H,8,9)(H,10,11)/t4-/m0/s1 |
Clave InChI |
RCCMXKJGURLWPB-BYPYZUCNSA-N |
SMILES isomérico |
C=C(C[C@@H](C(=O)O)N)C(=O)O |
SMILES |
C=C(CC(C(=O)O)N)C(=O)O |
SMILES canónico |
C=C(CC(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



